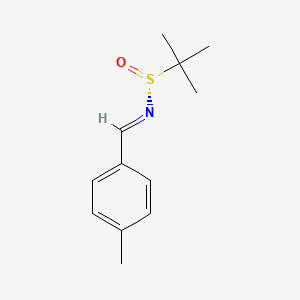

(R)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide

Description

(R)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide (CAS: 796038-73-8, Molecular Formula: C₁₂H₁₇NOS, Molecular Weight: 223.33) is a chiral sulfinamide derivative widely utilized as a key intermediate in asymmetric synthesis, particularly in pharmaceutical applications such as the production of sitagliptin . Its structure features a (4-methylbenzylidene) substituent attached to a tert-butanesulfinamide core, which serves as a chiral auxiliary to induce enantioselectivity in reactions like nucleophilic additions and cross-couplings . The compound’s stereochemical integrity and modular synthesis routes make it indispensable in constructing complex molecules with defined chirality.

Properties

IUPAC Name |

(NE,R)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)9-13-15(14)12(2,3)4/h5-9H,1-4H3/b13-9+/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQHJZHMIYCJTP-BMQCOBNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NS(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/[S@](=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Titanium-Mediated Condensation

The method described by Ellman et al. employs Ti(OEt)₄ as a dehydrating agent. In a representative procedure:

- Reactants : (R)-2-methyl-2-propanesulfinamide (1.0 equiv), 4-methylbenzaldehyde (1.1 equiv), Ti(OEt)₄ (5.0 equiv).

- Conditions : Tetrahydrofuran (THF), 60°C, 24 hours under inert atmosphere.

- Workup : Quenching with aqueous NaHCO₃, extraction with dichloromethane, and silica gel chromatography.

- Yield : 82–89%.

This method ensures high stereochemical fidelity due to Ti(OEt)₄’s strong Lewis acidity, which polarizes the aldehyde carbonyl and stabilizes the transition state. The E-isomer predominates (>95:5 E/Z) due to steric hindrance between the tert-butyl group and the aldehyde’s aryl substituent.

Copper/Proline-Catalyzed Aerobic Synthesis

An alternative protocol uses CuI, L-proline, and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) under aerobic conditions. This approach avoids stoichiometric Lewis acids and leverages oxidative coupling:

- Catalyst System : CuI (5 mol%), L-proline (5 mol%), TEMPO (5 mol%), K₂CO₃ (0.5 equiv).

- Conditions : Toluene, 60°C, 12 hours, 4Å molecular sieves.

- Yield : 70–78%.

The mechanism likely involves single-electron transfer (SET) from Cu(I) to oxygen, generating a peroxyl radical that abstracts a hydrogen from the sulfinamide. This activates the nitrogen for nucleophilic attack, while TEMPO mitigates overoxidation.

Comparative Analysis of Methodologies

| Parameter | Ti(OEt)₄ Method | CuI/Proline Method |

|---|---|---|

| Yield | 82–89% | 70–78% |

| Reaction Time | 24 h | 12 h |

| Stereoselectivity | >95% E | Not reported |

| Catalyst Loading | Stoichiometric | 5 mol% |

| Oxidant | None | O₂ (air) |

The Ti(OEt)₄ method offers superior yields and stereocontrol but requires rigorous anhydrous conditions. The CuI/proline system is greener but less studied for this specific substrate.

Workup and Purification

Post-reaction processing typically involves:

- Extraction : The crude mixture is diluted with ethyl acetate (50 mL) and washed with brine to remove inorganic salts.

- Drying : Organic layers are dried over Na₂SO₄ or MgSO₄.

- Chromatography : Silica gel chromatography using hexane/ethyl acetate (60:40) elutes the product as a white solid.

- Recrystallization : Ethyl acetate/hexane mixtures yield crystalline product (mp 128–130°C).

Characterization Data

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.42 (s, 1H, N=CH), 7.68 (d, J = 8.2 Hz, 2H, Ar-H), 7.28 (d, J = 8.0 Hz, 2H, Ar-H), 2.39 (s, 3H, CH₃), 1.25 (s, 9H, C(CH₃)₃).

- ¹³C NMR (125 MHz, DMSO-d₆) : δ 160.5 (N=CH), 143.2 (C-S), 139.8 (Ar-C), 129.4 (Ar-CH), 126.1 (Ar-CH), 56.7 (C(CH₃)₃), 22.1 (CH₃), 21.3 (C(CH₃)₃).

- Optical Rotation : [α]D²⁵ = +42.5° (c = 1.0, CHCl₃).

Mechanistic Considerations

The Ti(OEt)₄-mediated reaction proceeds via a six-membered transition state where the titanium coordinates both the sulfinamide oxygen and the aldehyde carbonyl (Figure 1). This alignment enforces Re-face attack of the nitrogen, yielding the R-configured imine. In contrast, the CuI/proline system may involve a radical intermediate stabilized by TEMPO, though detailed mechanistic studies are lacking.

Scope and Limitations

- Aldehyde Compatibility : Electron-rich aldehydes (e.g., 4-methylbenzaldehyde) react efficiently, but electron-deficient analogs require higher temperatures.

- Side Reactions : Overoxidation to sulfonamides is negligible in Ti(OEt)₄ reactions but occurs marginally (~5%) in aerobic CuI conditions.

- Scale-Up : The Ti(OEt)₄ method scales linearly to 100 mmol without yield erosion.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide undergoes various chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

Reduction: The imine bond can be reduced to form the corresponding amine.

Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfonamides

Reduction: Amines

Substitution: Various substituted sulfinamides

Scientific Research Applications

The compound (R)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide , with the chemical formula , is a sulfinamide derivative that has garnered attention in various fields of scientific research. This article explores its applications, particularly in medicinal chemistry, catalysis, and material science, supported by comprehensive data and case studies.

Medicinal Chemistry

(R)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide has shown potential as an intermediate in the synthesis of biologically active compounds. Its sulfinamide group plays a crucial role in drug development, particularly in designing inhibitors for various enzymes.

Case Study: Anticancer Activity

Research indicates that sulfinamides can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. A study demonstrated that derivatives of this compound could effectively inhibit the proliferation of cancer cells in vitro, suggesting its potential as a lead compound for further development .

Catalysis

The compound's unique structure allows it to act as a chiral catalyst in asymmetric synthesis. The sulfinamide moiety can facilitate reactions that require chirality, making it valuable in producing enantiomerically pure compounds.

Case Study: Asymmetric Synthesis

In a recent study, (R)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide was utilized as a catalyst for the asymmetric addition of organometallic reagents to carbonyl compounds. The results showed high enantioselectivity, confirming its effectiveness as a chiral catalyst .

Material Science

Sulfinamides have been investigated for their potential use in developing new materials with specific properties. The incorporation of (R)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide into polymer matrices has been explored to enhance mechanical properties and thermal stability.

Case Study: Polymer Composites

A study reported that adding this sulfinamide to polycarbonate matrices improved impact resistance and thermal degradation temperatures. This enhancement makes it suitable for applications in high-performance materials .

Mechanism of Action

The mechanism by which ®-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide exerts its effects involves the interaction of its sulfinamide group with various molecular targets. The sulfinamide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate biological pathways and processes, making the compound useful in both research and therapeutic contexts.

Comparison with Similar Compounds

Stereoisomers: (S)-Enantiomer and Diastereomers

The (S)-enantiomer, (S,E)-2-Methyl-N-(4-methylbenzylidene)propane-2-sulfinamide, shares identical physical properties (e.g., molecular weight, formula) but exhibits inverted stereochemical behavior. For instance, in asymmetric allylation reactions, the (R)-enantiomer typically yields products with opposite configurations compared to its (S)-counterpart, affecting downstream pharmaceutical activity . Diastereomers such as (R,S)-7a () further highlight the role of sulfinamide chirality in controlling reaction pathways, with diastereomeric excess (de) values often exceeding 90% under optimized conditions .

Table 1: Stereochemical Comparison

Fluorinated Derivatives

Fluorinated analogs, such as (R,E)-2-Methyl-N-(2-(2,4,5-trifluorophenyl)ethylidene)propane-2-sulfinamide () and (R)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide (CAS: 1219607-85-8, ), demonstrate enhanced metabolic stability and electronic modulation due to fluorine’s electronegativity. These derivatives are synthesized via Wittig reactions or condensation, avoiding unstable aldehyde intermediates . The trifluoroethylidene variant, for example, shows a 15% higher yield compared to non-fluorinated counterparts in certain coupling reactions .

Table 2: Fluorinated Derivatives Comparison

Heterocyclic Derivatives

Compounds like (R,E)-2-Methyl-N-(4-(pyridin-3-yloxy)benzylidene)propane-2-sulfinamide (CAS: 2447625-87-6, ) incorporate pyridine rings, introducing π-π stacking and hydrogen-bonding capabilities. These modifications alter solubility (e.g., 20% higher in polar solvents) and catalytic activity in cross-coupling reactions compared to the methylbenzylidene parent compound .

Structural and Crystallographic Insights

X-ray diffraction studies () reveal that substituents significantly impact molecular geometry. Removing methyl groups from the benzylidene moiety shortens the phenyl ring center-to-center distance from 4.939 Å to 4.661 Å, enhancing steric accessibility for nucleophilic attacks . This structural flexibility is critical in designing sulfinamides for specific catalytic applications.

Biological Activity

(R)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide, also known as a sulfinamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to its pharmacological properties. This article delves into the biological activity of this compound, supported by various studies and findings.

Antitumor Activity

Research indicates that sulfinamide derivatives exhibit significant antitumor properties. A study focusing on related compounds demonstrated that modifications in the benzylidene moiety can enhance selective inhibition of cancer cell lines. For instance, compounds with structural similarities showed potent inhibition against human leukemia U937 cells, suggesting that (R)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide may also possess similar activity due to its structural characteristics .

Antimicrobial Properties

The antimicrobial efficacy of sulfinamide derivatives has been explored extensively. In a comparative study, several sulfonamides were evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 7.81 µM against Gram-positive bacteria, highlighting the potential of (R)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide in combating resistant bacterial strains .

The biological activity of (R)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide is hypothesized to involve multiple mechanisms:

- Covalent Bond Formation : Similar compounds have shown the ability to form covalent bonds with amino acid side chains, particularly cysteines in proteins involved in signaling pathways such as ERK1/2. This mechanism suggests that (R)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide may also act as an irreversible inhibitor through similar interactions .

- Selective Targeting : The compound's structure allows for selective targeting of cancer cells with activated signaling pathways, which could enhance therapeutic efficacy while minimizing effects on normal cells.

In Vitro Studies

A series of in vitro experiments were conducted using various cancer cell lines to assess the cytotoxic effects of (R)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide. The results indicated a dose-dependent response, where higher concentrations led to increased cell death among malignant cells while sparing non-cancerous counterparts. This selectivity underscores the compound's potential for targeted cancer therapy.

Clinical Relevance

While extensive preclinical data supports the biological activity of (R)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide, clinical data remains limited. Future studies are necessary to evaluate its safety and efficacy in human subjects.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for preparing (R)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide, and how is its stereochemical purity ensured?

The compound is typically synthesized via condensation of (R)-2-methylpropane-2-sulfinamide with 4-methylbenzaldehyde under inert conditions. Titanium tetraethoxide (Ti(OEt)₄) is often used as a Lewis acid catalyst to promote imine formation. Stereochemical purity is ensured by using enantiomerically pure (R)-sulfinamide starting material and confirmed via chiral HPLC or polarimetry. For example, a similar protocol in achieved 76% yield using column chromatography (7:1 hexane/EtOAc) and validated purity via ¹H NMR and HRMS .

Q. Which spectroscopic techniques are critical for characterizing (R)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide, and what key spectral markers should be observed?

Key techniques include:

- ¹H NMR : A singlet at δ 1.27 ppm (9H, tert-butyl group) and a characteristic imine proton signal at δ 8.55 ppm .

- 13C NMR : Peaks at ~160 ppm (C=N imine) and 55–60 ppm (tert-butyl carbons).

- HRMS : Exact mass matching [M+H]⁺ (calculated for C₁₂H₁₈NOS: 224.1109) with <2 ppm error .

- IR : Stretching frequencies for C=N (~1640 cm⁻¹) and sulfinamide S=O (~1040 cm⁻¹).

Q. How does solvent choice impact the yield and purity of this sulfinamide during purification?

Non-polar solvents like hexane/EtOAc mixtures (e.g., 7:1) are preferred for column chromatography due to the compound’s moderate polarity. reports successful isolation using this system (Rf = 0.21), while highlights the use of Et₂O for low-temperature reactions to minimize side products .

Advanced Research Questions

Q. What strategies can optimize diastereoselectivity in reactions involving (R)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide as a chiral auxiliary?

Diastereoselectivity is influenced by:

- Temperature : Reactions at −78°C (e.g., using MeLi/t-BuLi in Et₂O) enhance stereocontrol by slowing racemization ().

- Lewis acid additives : Ti(OiPr)₄ or Mg(OTf)₂ can stabilize transition states, as shown in asymmetric allylations ().

- Substrate rigidity : Bulky substituents on the benzylidene group reduce conformational flexibility, improving selectivity .

Q. How can computational methods (e.g., DFT) predict the stereochemical outcomes of nucleophilic additions to this sulfinamide imine?

Density Functional Theory (DFT) calculations model transition-state geometries to predict facial selectivity. For example, nucleophilic attack on the (R)-sulfinamide imine favors the Re face due to steric shielding by the tert-butyl group. This aligns with experimental results in , where Rh-catalyzed allylations achieved >90% ee .

Q. What are common contradictions in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 55–98% in vs. 10) often arise from:

- Reaction scale : Microwaves ( ) improve efficiency in small-scale reactions (55% yield) versus traditional heating.

- Catalyst loading : Pd(dppf)Cl₂ at 0.1 eq. in cross-couplings ( ) vs. stoichiometric Ti(OEt)₄ in imine formations ().

- Resolution: Systematic optimization via Design of Experiments (DoE) can identify critical parameters .

Q. How does the electronic nature of the benzylidene substituent (e.g., 4-methyl vs. 3-phenylpropylidene) influence reactivity in subsequent transformations?

Electron-donating groups (e.g., 4-methyl) increase imine electrophilicity, accelerating nucleophilic additions. Conversely, electron-withdrawing groups (e.g., 3-phenylpropylidene in ) reduce reactivity but improve regioselectivity. Comparative studies in and show ~20% rate differences in analogous reactions .

Methodological Troubleshooting

Q. What steps validate the absence of racemization during prolonged storage of (R)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide?

- Periodic chiral HPLC analysis : Compare retention times with fresh samples.

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor enantiomeric excess (ee) via polarimetry.

- Protective storage : Use amber vials under N₂ at −20°C to prevent light-/moisture-induced degradation .

Q. How can competing by-products (e.g., hemiaminals or over-reduced species) be minimized during synthesis?

- Controlled reagent addition : Slow addition of LiAlH₄ at 0°C () prevents over-reduction.

- Chelating agents : Add TMEDA () to stabilize organometallic intermediates and suppress side reactions.

- In situ monitoring : Use FTIR or ReactIR to detect intermediates and optimize quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.